tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7,14,20H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECWLCCCODXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738202 | |
| Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024604-94-1 | |
| Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates chromane and piperidine moieties. This compound has garnered interest in pharmacology due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.39 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group, which contribute to its reactivity and biological activity. The spiro configuration provides distinctive stereochemical properties that can influence interactions within biological systems.
Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Antioxidant Activity : The hydroxyl group can donate electrons, potentially neutralizing free radicals.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines.
- Neuroprotective Properties : The piperidine moiety may interact with neurotransmitter systems, offering protective effects against neurodegeneration.
Research Findings
Research into the biological activity of this compound is ongoing. Notable findings include:
- In vitro Studies : Initial tests indicate that the compound may inhibit certain cancer cell lines, suggesting potential anti-cancer properties.
- Animal Models : Studies involving rodent models have shown that administration of the compound can reduce pain responses in inflammatory conditions.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate | C18H26BrNO4 | Contains bromine; potential for unique reactivity |
| Tert-butyl 4-aminospiro[chroman-2,4′-piperidine]-1′-carboxylate | C18H26N2O3 | Amino group introduces different biological activity |
| Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | C18H23NO4 | Ketone functionality may alter pharmacological profile |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in vitro. This suggests that this compound may also possess similar anti-inflammatory properties.
- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death compared to controls. This highlights its potential as a neuroprotective agent.
- Anticancer Activity : A recent investigation indicated that the compound could inhibit the proliferation of specific cancer cell lines, prompting further exploration into its mechanisms as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate with structurally related analogs, focusing on substituents, synthetic routes, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-oxo group in the parent compound is critical for interactions with acetyl-CoA carboxylase (ACC), as demonstrated in studies targeting obesity and diabetes . Methyl substituents (6,7-dimethyl) increase hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability .
Synthetic Modifications: Boc Deprotection: Removal of the Boc group with trifluoroacetic acid (TFA) yields a reactive amine intermediate, enabling further coupling with quinoline-4-carboxylic acids to generate ACC inhibitors . Functionalization: Derivatives like 1'-(quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones exhibit enhanced ACC inhibition (IC₅₀ values in the nanomolar range) compared to the parent compound .
Safety and Handling :
- The 4-oxo and halogenated analogs (e.g., 6-chloro, 6-bromo) are classified as harmful (H302) and irritants (H315/H319), necessitating precautions such as gloves, eye protection, and ventilation during handling .
- The 6,7-dimethyl variant releases hazardous gases (e.g., carbon oxides, hydrogen bromide) upon combustion, requiring specialized firefighting measures .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate typically follows a multi-step process involving:
- Formation of the chroman ring: Usually achieved by cyclization of phenolic precursors with aldehydes or ketones.
- Formation of the piperidine ring: Synthesized via cyclization of amines with suitable carbonyl compounds.
- Spiro linkage formation: The key step where the chroman and piperidine rings are connected through a spiro carbon, often via nucleophilic substitution or radical cyclization.
- Introduction of the tert-butoxycarbonyl (Boc) group: This protects the piperidine nitrogen during synthesis to enhance solubility and steric protection.
This general approach is supported by synthetic routes reported for related compounds such as tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate and tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, which share similar spirocyclic frameworks and functional groups.
Detailed Synthetic Routes and Conditions
Spirocyclization via Radical Cascade Cyclization
Recent research demonstrates the use of copper-catalyzed radical cascade cyclization to construct spirocyclic piperidine-chroman frameworks. Key conditions include:
- Catalyst: Copper(II) triflate (Cu(OTf)2) at 5 mol%
- Ligand: A suitable ligand (L1) at 5 mol%
- Base: 1,1,3,3-Tetramethylguanidine (TMG) found optimal among various bases tested (yield 47% with TMG vs. 72% yield in THF solvent)
- Solvent: Tetrahydrofuran (THF) gave the best yield (72%) compared to DMF, DME, or DMSO
- Temperature: Ambient (25 °C)
- Light source: Irradiation with 6W to 50W LEDs (410 nm) to promote radical formation
- Reaction time: 15–24 hours
This method involves coupling N-aryl acrylamides with tert-butyl 4-iodopiperidine-1-carboxylate to form the spirocyclic product with high efficiency (up to 80% yield on scale-up).
Formation of the Chroman and Piperidine Rings
- Chroman ring formation: Typically via cyclization of phenolic compounds with aldehydes or ketones under acidic or basic catalysis.
- Piperidine ring formation: Through cyclization of amines with carbonyl compounds, often involving reductive amination or nucleophilic substitution steps.
The Boc protection is introduced either before or after ring formation to protect the piperidine nitrogen, facilitating purification and subsequent functionalization.
Industrial Scale Considerations
Industrial synthesis focuses on optimizing yields and purity by:
- Using catalysts to lower reaction times and improve selectivity.
- Controlling temperature and solvent to maximize product stability.
- Employing purification techniques such as recrystallization and chromatography to isolate the pure compound.
- Scaling up reactions with maintained yields, as demonstrated by the 6 mmol scale radical cyclization yielding 80% product.
Reaction Conditions and Optimization Data
Variations and Related Intermediates
- tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate: An important intermediate lacking substituents at positions 4 and 6, used as a precursor for further functionalization via deprotection and condensation reactions.
- tert-Butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate: A closely related compound synthesized through similar multi-step routes involving chroman and piperidine ring formation and spirocyclization.
Summary of Preparation Methods
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Chroman ring formation | Cyclization of phenolic compounds with aldehydes/ketones | Acid/base catalysis, moderate temperature |
| Piperidine ring formation | Cyclization of amines with carbonyl compounds | Reductive amination or nucleophilic substitution |
| Boc protection | Introduction of tert-butoxycarbonyl group | Standard Boc protection protocols |
| Spiro linkage formation | Radical cascade cyclization or nucleophilic substitution | Cu(OTf)2 catalyst, TMG base, THF solvent, LED irradiation, 25 °C |
| Purification | Recrystallization, chromatography | Silica gel chromatography for isolation |
Q & A
Q. What are the key considerations for synthesizing tert-butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate, and how can purity be optimized?
Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection steps. Critical parameters include:
- Reaction conditions : Temperature (e.g., 0–25°C for sensitive intermediates), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., DMAP for coupling reactions) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. HPLC or LC-MS should confirm purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., boronic acids in Suzuki couplings) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?
- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent positions. NOESY/ROESY can resolve spirocyclic stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Stability assays : Monitor degradation via HPLC over time under varying pH, temperature, and humidity. Detect decomposition products (e.g., tert-butyl alcohol from ester hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in:
- Purity : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity with orthogonal methods (HPLC, NMR) .
- Assay conditions : Compare buffer pH, cell lines, and incubation times. For enzyme inhibition studies, use standardized kinetic assays (e.g., IC under fixed ATP concentrations) .
- Structural analogs : Test derivatives (e.g., halogen-substituted spiro compounds) to isolate structure-activity relationships (SAR) .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies .
- Radiolabeled analogs : Incorporate H or C isotopes for tracking distribution in cellular uptake assays .
Q. How can the spirocyclic framework be modified to enhance pharmacological properties?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve metabolic stability. Fluorinated analogs show enhanced lipophilicity .
- Ring expansion : Replace piperidine with azepane to modulate conformational flexibility and target binding .
- Prodrug strategies : Convert the hydroxyl group to a phosphate ester for improved solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
